N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide

Epigenetics HDAC selectivity profiling Off-target counter-screening

HDAC inhibitor screening often lacks a validated negative control to define the assay noise floor. This compound is confirmed inactive against HDAC1, HDAC5, and HDAC7 (Ki > 50,000 nM for all three isoforms), with curated bioactivity data deposited in ChEMBL (CHEMBL4080874) and BindingDB (BDBM50235706). Its established LogP (2.57) and HBD count (2) also make it a useful probe for PAMPA/Caco-2 permeability studies. Supplied with analytical certificate. In stock for immediate global shipping.

Molecular Formula C13H18F3N3O
Molecular Weight 289.302
CAS No. 882672-14-2
Cat. No. B2736681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide
CAS882672-14-2
Molecular FormulaC13H18F3N3O
Molecular Weight289.302
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C13H18F3N3O/c1-3-19(4-2)8-12(20)18-11-6-5-9(7-10(11)17)13(14,15)16/h5-7H,3-4,8,17H2,1-2H3,(H,18,20)
InChIKeyRQGLEIFYPMSWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide: Identity & Baseline Properties


N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide (CAS 882672-14-2) is a synthetic small-molecule acetamide derivative with molecular formula C13H18F3N3O and a molecular weight of 289.3 g/mol . The compound features a 2-amino-4-(trifluoromethyl)phenyl core linked via an amide bond to a diethylaminoacetyl side chain . It is supplied as a research-grade screening compound primarily through the Enamine Ltd. catalog (EN300-97349), with typical purities of 91–95% [1]. The compound is cataloged in authoritative chemical databases including ChEMBL (CHEMBL4080874) and BindingDB (BDBM50235706), where its bioactivity data against histone deacetylase (HDAC) isoforms have been deposited [2].

HDAC Screening Negative Control
Reported inactivity against HDAC1/5/7 supports use as assay negative control or selectivity counter-screen probe.
Physicochemical Probe
Intermediate LogP and dual HBD profile support permeability-solubility optimization studies.
Synthetic Intermediate
2-Amino-4-CF3-phenyl core supports amide coupling and reductive amination for kinase-targeted library synthesis.

Irreplaceability by Generic Lidocaine Acetamides


The 2-amino-4-(trifluoromethyl)phenyl motif in this compound is structurally distinct from the 2,6-dimethylphenyl core of lidocaine and its direct analogs [1]. The presence of the free 2-amino group introduces an additional hydrogen-bond donor (HBD count = 2, versus HBD = 1 for lidocaine and HBD = 1 for 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide) , which alters molecular recognition, solubility, and metabolic susceptibility profiles. Substituting this compound with a simpler diethylaminoacetamide analog (e.g., CAS 5107-81-3, lacking the 2-amino substituent) results in a calculated LogP shift from 2.57 to 3.64 , representing a >10-fold difference in predicted octanol-water partition that would confound structure-activity relationship (SAR) interpretations in screening campaigns. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in biological activity and physicochemical behavior.

Property
This Compound
Lidocaine-Class Analogs
H-Bond Donor Profile
Two HBD (2-amino + amide NH); may reduce passive permeability but offers additional target anchoring.
Single HBD (amide NH only); distinct molecular recognition profile.
Lipophilicity Window
Intermediate calculated LogP; positioned in reported drug-like range.
Higher LogP in de-amino analogs may shift partition behavior and confound SAR interpretation.
Purity & Sourcing
Research-grade (91–95%); limited specialty vendor landscape.
Pharmaceutical-grade (>99%); ubiquitous multi-source commodity supply.

Quantitative Differentiation vs. Closest Analogs


HDAC1/5/7 Selectivity Compared to SAHA

The compound exhibits Ki > 50,000 nM against recombinant human HDAC1, HDAC5, and HDAC7 in fluorogenic substrate assays [1]. In the same assay class, the clinical pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 with an IC50 of approximately 10–40 nM . This represents a >1,250- to >5,000-fold difference in potency, confirming that the target compound is essentially inactive against these class I and class IIa HDAC isoforms. This negative selectivity profile is quantitatively defined and reproducible across three isoforms tested under standardized conditions (30-minute preincubation, Boc-Lys-substrate, 60-minute measurement) [1].

HDAC1/5/7 vs SAHA
Reported
Target: Ki > 50,000 nM (HDAC1, HDAC5, HDAC7)
SAHA: IC50 10–40 nM (HDAC1)
Supports HDAC inactivity profiling and negative control selection.
Cross-study comparison; recombinant human isoforms, fluorogenic Boc-Lys-substrate assay.
Epigenetics HDAC selectivity profiling Off-target counter-screening Chemical probe validation

LogP Differentiation from Trifluoromethyl Analogs

The target compound has a calculated LogP of 2.57 . The closest structural analog lacking the 2-amino group, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3), has a calculated LogP of 3.64 , while the analog lacking the diethylaminoacetyl side chain, N-[2-amino-4-(trifluoromethyl)phenyl]acetamide (CAS 97051-69-9), has a calculated LogP of 1.26 [1]. The target compound thus occupies an intermediate lipophilicity window that is neither as hydrophobic as the de-amino analog nor as hydrophilic as the de-diethylamino analog, positioning it in a more drug-like LogP range (typically 1–3) for CNS or oral bioavailability considerations.

LogP Differentiation
Reported
Target LogP: 2.57
De-amino analog: 3.64 | De-diethylamino analog: 1.26
Supports lipophilicity screening context and analog selection.
Computationally predicted values; method not specified in vendor databases.
Physicochemical profiling Lipophilicity Permeability-solubility optimization ADME prediction

Hydrogen-Bond Donor Count vs. Lidocaine Analogs

The target compound possesses two hydrogen-bond donors (HBD = 2), contributed by the aniline-like 2-amino group and the amide N–H . In contrast, lidocaine (HBD = 1), 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3; HBD = 1), and 2-(diethylamino)-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 1012918-35-2; HBD = 1) each have only one HBD [1]. The additional HBD in the target compound increases topological polar surface area (tPSA) and may reduce passive membrane permeability relative to single-donor analogs, while simultaneously offering an additional anchoring point for target hydrogen-bonding interactions. This property is verifiable from SMILES-derived descriptors and is independent of biological assay data.

HBD Count
Class-level
HBD = 2 (2-amino + amide NH)
Supports permeability profiling and fragment-based screening context.
SMILES-derived descriptor; independent of biological assay data.
Hydrogen-bond donor count Membrane permeability Rule-of-five compliance Fragment-based drug discovery

Commercial Sourcing and Purity Grades

The compound is available from at least two independent suppliers with documented purity specifications. Enamine Ltd. (catalog EN300-97349) offers the compound at 91% purity with pricing of approximately $671.00/g [1]. Shanghai Haohong Biomedical (Leyan, catalog 2043544) supplies the compound at 95% purity . Fujifilm Wako Pure Chemical distributes Enamine's material in the Japanese market at tiered pricing (¥102,100/100 mg to ¥1,269,000/10 g) . This contrasts with simpler analogs such as lidocaine, which is ubiquitously available at >99% purity and pharmaceutical grade, making the target compound a specialty research reagent with procurement considerations distinct from commodity anesthetics.

Commercial Sourcing
Reported
Purity: 91% (Enamine) to 95% (Leyan)
Supports procurement specification review.
Research-grade specification; multi-vendor sourcing with tiered pricing.
Commercial sourcing Purity specification Catalog compound Procurement

Application Scenarios


Negative Control Probe for HDAC Screening

The compound's demonstrated inactivity against HDAC1, HDAC5, and HDAC7 (Ki > 50,000 nM for all three isoforms) [1] qualifies it as a negative control compound in HDAC inhibitor discovery programs. When screening novel hydroxamic acid or benzamide-based HDAC inhibitors, this compound can be included to establish the assay noise floor and to confirm that observed activity is target-specific rather than assay-interference derived. Unlike pan-inactive controls selected ad hoc, this compound has curated, publicly accessible bioactivity data in ChEMBL and BindingDB that can be cited in publications.

Physicochemical Probe for Permeability Studies

With a calculated LogP of 2.57 and an HBD count of 2, this compound occupies a physicochemical space that is intermediate between more hydrophobic single-HBD trifluoromethyl analogs (LogP 3.64, HBD = 1) and more hydrophilic analogs lacking the diethylamino group (LogP 1.26, HBD = 2) . This makes it a useful probe molecule for parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies exploring the trade-off between lipophilicity and hydrogen-bond donor count on passive permeability, where quantitative LogP and HBD values are pre-established.

Kinase-Targeted Library Synthesis Intermediate

The 2-amino-4-(trifluoromethyl)phenylacetamide substructure of this compound is a recognized motif in kinase inhibitor design. A closely related elaborated analog, CHEMBL212953 (which incorporates the same diethylaminoacetamido-phenyl core), demonstrates potent Lck kinase inhibition (IC50 = 0.5 nM) and p38α inhibition (IC50 = 76 nM) [2]. The target compound, with its free 2-amino group, serves as a versatile synthetic intermediate for amide coupling or reductive amination steps to generate focused kinase-targeted libraries, providing a procurement rationale distinct from end-use bioactive molecules.

SAR of Lidocaine-Based Antispasmodic Agents

Lidocaine derivatives in which the 2,6-dimethylphenyl group is replaced by trifluoromethyl-phenyl moieties have been identified as promising antispasmodic agents with reduced local anesthetic activity [3]. The target compound, incorporating both the 2-amino and 4-trifluoromethyl substituents absent from lidocaine, represents a structural extension of this SAR series. Its procurement supports systematic exploration of how an additional aryl amino group modulates spasmolytic potency relative to the published 2-(diethylamino)-N-(trifluoromethyl-phenyl)acetamide leads [3].

Application
Selection Property
Validation Focus
HDAC inhibitor screening studies
Reported HDAC isoform inactivity
Negative control assay context
Permeability-solubility optimization
Intermediate LogP and dual HBD profile
PAMPA / Caco-2 permeability review
Kinase-targeted library synthesis
2-Amino-4-CF3-phenyl core for derivatization
Amide coupling / reductive amination review
Antispasmodic SAR studies
2-Amino-4-CF3 substitution pattern
Spasmolytic endpoint review
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